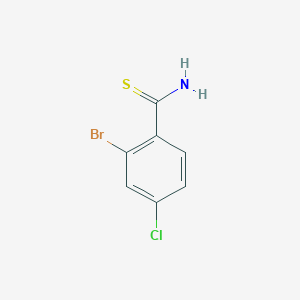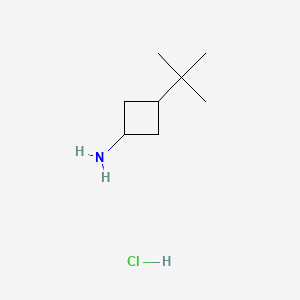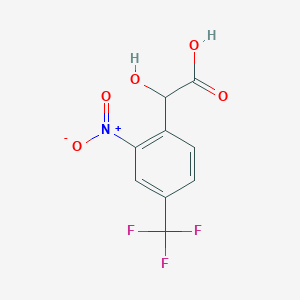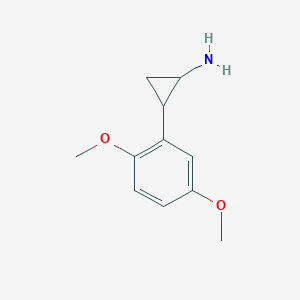![molecular formula C14H16F3N3O2 B13593021 tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate](/img/structure/B13593021.png)
tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate: is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the imidazo[1,2-a]pyridine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and the introduction of the trifluoromethyl group. One common synthetic route involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the trifluoromethyl group: This step can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable reaction conditions.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired carbamate derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
tert-Butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the imidazo[1,2-a]pyridine core, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against fungal pathogens such as Candida spp.
Biological Studies: The compound is used in studies involving molecular docking and dynamics to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Research: The compound serves as a building block for the synthesis of other biologically active molecules and is used in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate involves its interaction with specific molecular targets. For example, in antifungal applications, the compound inhibits the enzyme sterol 14-alpha demethylase (CYP51), which is involved in the biosynthesis of ergosterol . This inhibition disrupts the formation of ergosterol, leading to impaired cell membrane integrity and ultimately the death of fungal cells.
Comparaison Avec Des Composés Similaires
tert-Butyl N-{[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl}carbamate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also exhibits antifungal activity and shares a similar imidazo[1,2-a]pyridine core.
1-{8-[(Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine: This derivative has been studied for its antibacterial activity and features a trifluoromethyl group similar to the compound of interest.
Propriétés
Formule moléculaire |
C14H16F3N3O2 |
|---|---|
Poids moléculaire |
315.29 g/mol |
Nom IUPAC |
tert-butyl N-[[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methyl]carbamate |
InChI |
InChI=1S/C14H16F3N3O2/c1-13(2,3)22-12(21)18-7-9-5-4-6-20-8-10(14(15,16)17)19-11(9)20/h4-6,8H,7H2,1-3H3,(H,18,21) |
Clé InChI |
OXYWMVOQJIUBJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=CN2C1=NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


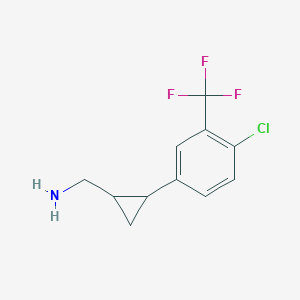
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
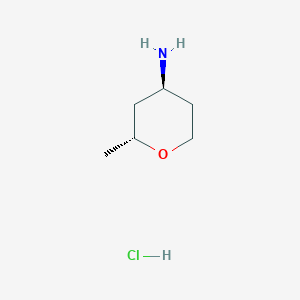
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

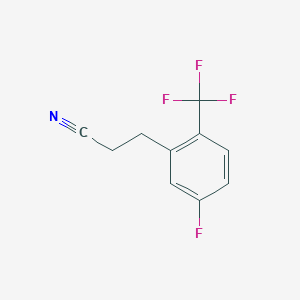
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}piperidine](/img/structure/B13592998.png)
